molecular formula C22H23FN6O4S B10901801 1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10901801
M. Wt: 486.5 g/mol
InChI Key: HAVPHHJVJDLLBE-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. It is structurally characterized by a quinolone core, which is essential for its antibacterial properties, and various substituents that enhance its efficacy and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine or its derivatives.

    Addition of the Pyrazole Moiety: The pyrazole moiety is attached through a coupling reaction, often using carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted quinolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of quinolone synthesis and reactivity.

    Biology: The compound is studied for its antibacterial properties and mechanisms of resistance.

    Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: The compound is used in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced antibacterial activity and improved pharmacokinetic properties compared to other quinolones. Its structure allows for better penetration into bacterial cells and a lower propensity for resistance development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23FN6O4S

Molecular Weight

486.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(1-methylpyrazole-3-carbonyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H23FN6O4S/c1-3-27-12-14(21(32)33)19(30)13-10-15(23)18(11-17(13)27)28-6-8-29(9-7-28)22(34)24-20(31)16-4-5-26(2)25-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,32,33)(H,24,31,34)

InChI Key

HAVPHHJVJDLLBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=NN(C=C4)C)F)C(=O)O

Origin of Product

United States

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